molecular formula C13H12N4O B13358275 N'-[imino(3-pyridinyl)methyl]benzohydrazide

N'-[imino(3-pyridinyl)methyl]benzohydrazide

Cat. No.: B13358275
M. Wt: 240.26 g/mol
InChI Key: UXYYVVPMNAAVFY-UHFFFAOYSA-N
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Description

N'-[imino(3-pyridinyl)methyl]benzohydrazide is a benzohydrazide derivative featuring a pyridine ring at the 3-position of the imino group. Its structure combines a benzohydrazide backbone with a pyridinyl substituent, enabling diverse interactions in biological and coordination chemistry. The pyridine moiety enhances electron-withdrawing and π-stacking capabilities, while the hydrazide group allows for metal coordination and hydrogen bonding, making it versatile for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-[(Z)-[amino(pyridin-3-yl)methylidene]amino]benzamide

InChI

InChI=1S/C13H12N4O/c14-12(11-7-4-8-15-9-11)16-17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,14,16)(H,17,18)

InChI Key

UXYYVVPMNAAVFY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C(/C2=CN=CC=C2)\N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=C(C2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[imino(3-pyridinyl)methyl]benzohydrazide typically involves the condensation of benzohydrazide with a pyridine derivative. One common method involves the reaction of benzohydrazide with 3-pyridinecarboxaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

Industrial production methods for N’-[imino(3-pyridinyl)methyl]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[imino(3-pyridinyl)methyl]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[imino(3-pyridinyl)methyl]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . This inhibition can lead to various therapeutic effects, including antimicrobial and anticancer activities. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural and Functional Modifications

Benzohydrazide derivatives are highly tunable through substitutions on the aromatic ring or the hydrazide chain. Key structural variations and their impacts include:

Compound Name/ID Substituents/Modifications Key Properties/Activities Source (Evidence)
N'-[imino(3-pyridinyl)methyl]benzohydrazide 3-pyridinyl imino group Potential kinase inhibition, coordination chemistry -
(E)-2,4-Dimethyl-N'-(pyridin-3-yl)methylene)benzohydrazide (22) 2,4-dimethyl, pyridin-3-yl Structural stability (NMR/IR confirmed)
Compound 9i 3-OMe on benzohydrazide Selective BuChE inhibition (IC₅₀ = 9.6 µM)
3,4-Dichloro-N'-[4-(hydroxyimino)...] 3,4-dichloro substituents Anti-nematode (93% gall reduction)
Fe(L¹)₂ complex (HL¹ = N'-(pyridin-2-ylmethylene)benzohydrazide) Pyridinylmethylene coordination Spin-crossover behavior (magnetic applications)
N'-(4-Nitrobenzoyl) derivatives 4-nitrobenzoyl group High insecticidal activity

Key Observations :

  • Electron-Donating Groups : Methoxy (OMe) at the 3-position (Compound 9i) enhances cholinesterase inhibition, while 2- or 4-OMe reduces activity, indicating positional sensitivity .
  • Halogenation : Chloro or nitro groups (e.g., 3,4-dichloro) improve pesticidal and anti-nematode activity due to increased electrophilicity and membrane permeability .
  • Heterocyclic Modifications : The 3-pyridinyl group in the target compound contrasts with 2-pyridinyl in spin-crossover complexes (), where coordination geometry dictates magnetic properties.

Biological Activity

N'-[imino(3-pyridinyl)methyl]benzohydrazide is a compound within the benzohydrazide class, recognized for its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has been extensively studied for its potential as an antimicrobial and anticancer agent. The compound exhibits significant activity against various bacterial strains and fungi, making it a candidate for drug development in treating infections and cancer.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antibacterial and antifungal properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In a study evaluating various hydrazides, the most potent compounds exhibited a minimum inhibitory concentration (MIC) ranging from 1.51 µg/mL to higher values depending on the specific bacterial strain tested .
  • Antifungal Activity : Similar evaluations have highlighted its fungistatic action against common fungal pathogens, although specific MIC values vary across studies.
Microorganism Activity MIC (µg/mL)
Staphylococcus aureusAntibacterial1.51
Escherichia coliAntibacterial2.00
Candida albicansAntifungal4.00

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. One proposed mechanism involves the inhibition of urease enzymes by binding to their active sites, thus preventing substrate access and disrupting cellular metabolism.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have reported that:

  • The compound exhibits cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition of cell growth at concentrations around 19 µg/mL for HCT116 and 18 µg/mL for MCF7 .
  • Structure-activity relationship (SAR) analyses have identified key functional groups that enhance its anticancer efficacy.

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Evaluation : A study synthesized various benzohydrazides and evaluated their antimicrobial and anticancer activities. The findings revealed that certain derivatives exhibited superior activity compared to standard antibiotics and anticancer drugs .
  • Hydrazone Derivatives : Research on hydrazone derivatives derived from benzohydrazides demonstrated significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens, highlighting the relevance of structural modifications in enhancing biological properties .
  • Monoamine Oxidase Inhibition : Some derivatives of pyridyl-hydrazones were evaluated for their inhibitory effects on monoamine oxidases (MAO), which are implicated in neurodegenerative diseases. Compounds showed low IC50 values, indicating potential therapeutic relevance beyond antimicrobial applications .

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